

Cinnamaldehyde: A Comprehensive Safety and Toxicology Profile for Research Professionals

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Compound of Interest

Compound Name: **Cinnamaldehyde**

Cat. No.: **B126680**

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An In-Depth Technical Guide

Cinnamaldehyde, the primary constituent of cinnamon oil, is a widely utilized compound in the food, fragrance, and pharmaceutical industries.^{[1][2]} Its generally recognized as safe (GRAS) status, granted by the Flavor and Extract Manufacturers' Association (FEMA) and the U.S. Food and Drug Administration (FDA), underscores its prevalent use.^{[1][3][4]} This guide provides a detailed overview of the safety and toxicological profile of **cinnamaldehyde**, tailored for researchers, scientists, and drug development professionals. It encompasses a thorough examination of acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive effects, and dermal sensitization, supplemented with detailed experimental methodologies and visual representations of key molecular pathways.

Acute Toxicity

Cinnamaldehyde exhibits low acute toxicity across various species.^[1] The median lethal dose (LD50) has been established through oral, dermal, and intraperitoneal routes of administration in several animal models.

Table 1: Acute Toxicity of **Cinnamaldehyde**

Species	Route of Administration	LD50 Value	Reference(s)
Rat	Oral	2220 mg/kg	[5] [6]
Rat	Oral	3400 mg/kg	[7]
Guinea Pig	Oral	3400 mg/kg	[8]
Mouse	Oral	2225 mg/kg	[6]
Rabbit	Dermal	1260 mg/kg	[5] [8]
Mouse	Intraperitoneal	2318 mg/kg	[1]

Symptoms of acute toxicity at high doses can include central nervous system effects, such as initial excitation followed by depression, and gastrointestinal irritation.[\[9\]](#)

Genotoxicity and Mutagenicity

The genotoxic potential of **cinnamaldehyde** has been investigated in numerous in vitro and in vivo assays, with some conflicting results.[\[9\]](#) The presence of an α,β -unsaturated aldehyde group is a structural alert for potential genotoxicity.[\[10\]](#)

- **In Vitro Studies:** Some studies have reported positive mutagenic effects in *Salmonella typhimurium* strain TA100 in the presence of metabolic activation.[\[11\]](#) Other in vitro assays have indicated potential for chromosomal alterations at high doses.[\[10\]](#)
- **In Vivo Studies:** In contrast to some in vitro findings, in vivo studies have generally not shown significant genotoxic potential. For instance, a micronucleus assay in mice did not show an increase in the frequency of micronucleated erythrocytes after dietary administration for three months.[\[11\]](#) However, one study noted an increase in micronucleated hepatocytes in rats at a high single oral dose (0.5 x LD50), suggesting potential for genetic alterations at the chromosomal level under specific high-dose conditions.[\[10\]](#)

Overall, the weight of evidence from available mutagenicity and genotoxicity data, combined with an understanding of its metabolism and detoxification, suggests that **cinnamaldehyde** does not pose a significant genotoxic risk under typical conditions of use.[\[10\]](#)

Table 2: Genotoxicity Profile of **Cinnamaldehyde**

Assay Type	System	Results	Reference(s)
Ames Test	S. typhimurium TA100	Positive with S9 activation	[11]
Micronucleus Assay	Mouse peripheral blood (in vivo)	Negative	[11]
Micronucleus Assay	Rat hepatocytes (in vivo)	Positive at high dose	[10]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rodents, providing no evidence of carcinogenic activity.

- 2-Year Rodent Bioassay: A two-year feed study conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity of **trans-cinnamaldehyde** in male or female F344/N rats at dietary concentrations up to 4100 ppm.[\[11\]](#) Similarly, no evidence of carcinogenic activity was observed in male or female B6C3F1 mice under the same conditions.[\[11\]](#) The only notable non-neoplastic lesion was olfactory epithelial pigmentation in mice at higher concentrations.[\[11\]](#)

Reproductive and Developmental Toxicity

Available studies on reproductive and developmental toxicity suggest a potential for effects at maternally toxic doses.

- Prenatal Developmental Toxicity Study: In a study where **cinnamaldehyde** was administered by gavage to Sprague-Dawley rats during gestation (days 7-17), significantly lower maternal weight gain was observed at doses of 25 and 250 mg/kg/day.[\[12\]](#) While no significant dose-related increase in major abnormalities was found, there were increased incidences of poor cranial ossification at all treated doses and reduced ossification of the tympanic bulla at the higher doses.[\[12\]](#) The study suggested that the fetus might be slightly more sensitive than

the adult animal, as some effects on ossification were noted at a dose (5 mg/kg) that did not produce detectable maternal toxicity.[12]

Skin and Respiratory Sensitization

Cinnamaldehyde is a well-recognized contact allergen and skin irritant.[10][13]

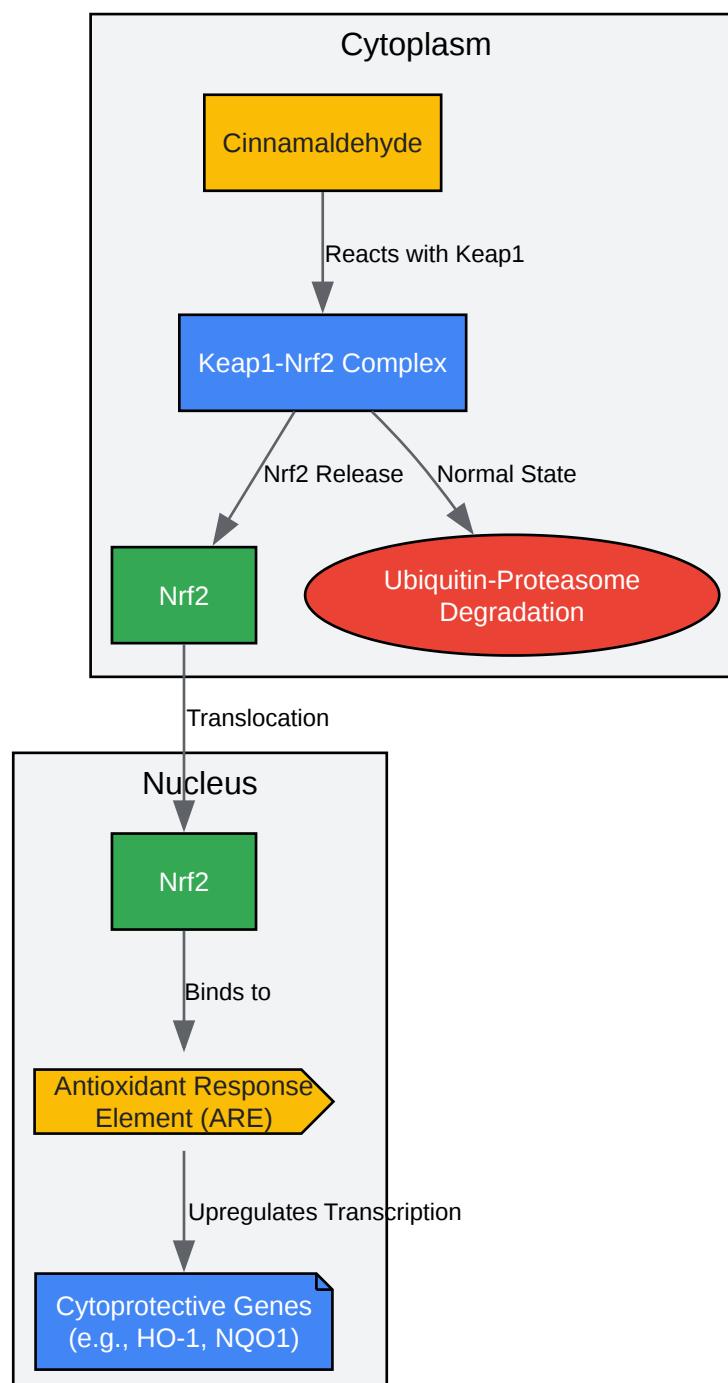
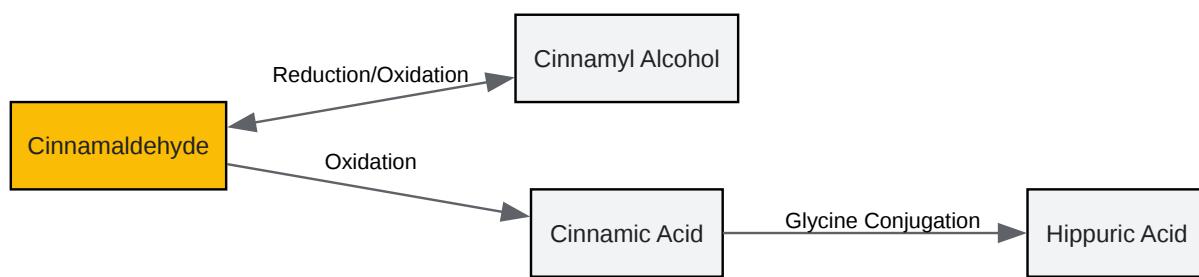
- Skin Sensitization: It is classified as a skin sensitizer (Category 1).[10] Allergic contact dermatitis and stomatitis have been reported in humans, particularly from products like toothpaste and perfumes.[1]
- Irritation: **Cinnamaldehyde** is classified as a skin irritant (Category 2) and an eye irritant (Category 2).[10][13] Inhalation of nebulized **cinnamaldehyde** has been shown to cause upper airway irritation (coughing) in humans.[10]

Metabolism and Toxicokinetics

Cinnamaldehyde is rapidly absorbed and extensively metabolized in the body.

- Absorption and Distribution: Following oral administration, **cinnamaldehyde** is readily absorbed.[14] Studies in rats have shown that after absorption, it is distributed to various organs, with the highest concentrations found in the spleen.[15]
- Metabolism: The primary metabolic pathway involves the oxidation of the aldehyde group to form cinnamic acid.[16][17] Cinnamic acid can then undergo further metabolism, including conjugation with glycine to form hippuric acid, which is a major urinary metabolite.[17] **Cinnamaldehyde** can also be reduced to cinnamyl alcohol, and this conversion is reversible.[16][18]
- Excretion: The majority of orally administered **cinnamaldehyde** is excreted in the urine as metabolites, primarily hippuric acid, within 24 hours.[17]

The rapid metabolism and excretion of **cinnamaldehyde** prevent its long-term accumulation in tissues.[15]



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